S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate
Brand Name: Vulcanchem
CAS No.: 104797-47-9
VCID: VC20795293
InChI: InChI=1S/C14H10N4O3S3/c1-7(19)21-18-11(9-6-22-13(15)16-9)12(20)24-14-17-8-4-2-3-5-10(8)23-14/h2-6H,1H3,(H2,15,16)/b18-11+
SMILES: CC(=O)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Molecular Formula: C14H10N4O3S3
Molecular Weight: 378.5 g/mol

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate

CAS No.: 104797-47-9

Cat. No.: VC20795293

Molecular Formula: C14H10N4O3S3

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate - 104797-47-9

Specification

CAS No. 104797-47-9
Molecular Formula C14H10N4O3S3
Molecular Weight 378.5 g/mol
IUPAC Name [(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino] acetate
Standard InChI InChI=1S/C14H10N4O3S3/c1-7(19)21-18-11(9-6-22-13(15)16-9)12(20)24-14-17-8-4-2-3-5-10(8)23-14/h2-6H,1H3,(H2,15,16)/b18-11+
Standard InChI Key YFYDYMYITUSDEE-WOJGMQOQSA-N
Isomeric SMILES CC(=O)O/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2
SMILES CC(=O)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Canonical SMILES CC(=O)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator